molecular formula C17H14N2O3S2 B2832951 N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 941877-77-6

N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2832951
CAS No.: 941877-77-6
M. Wt: 358.43
InChI Key: GKDQHHMRLRTUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a benzo[d]thiazole, a methylthio group, a dihydrobenzo[b][1,4]dioxine, and a carboxamide. These groups suggest that the compound could have interesting chemical and biological properties .

Scientific Research Applications

Antibacterial Applications

A study by Palkar et al. (2017) on analogs of benzo[d]thiazolyl substituted pyrazol-5-ones, including compounds related to the specified chemical, demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized and evaluated for their antibacterial efficacy, indicating potential application as novel antibacterial agents (Palkar et al., 2017).

Anticancer Applications

A novel series of benzo[d]thiazole-2-carboxamide derivatives have been designed and synthesized, with some demonstrating moderate to excellent potency against various cancer cell lines. These compounds, characterized by their potential as epidermal growth factor receptor (EGFR) inhibitors, showed selective cytotoxicity, suggesting their application in targeted cancer therapies (Zhang et al., 2017).

Antioxidant Applications

Matloob Ahmad et al. (2012) synthesized a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and evaluated them for antioxidant activities. Many compounds in this series exhibited moderate to significant radical scavenging activity, highlighting their potential application in managing oxidative stress-related conditions (Ahmad et al., 2012).

Material Science Applications

The work of Yadav and Ballabh (2020) on N-(thiazol-2-yl)benzamide derivatives, including those with methyl functionalities, explored their role as supramolecular gelators. Specifically, they elucidated the impact of methyl functionality and S⋯O interaction on gelation behavior, offering insights into the design of new materials for various technological applications (Yadav & Ballabh, 2020).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Compounds containing benzo[d]thiazoles have been reported to have various biological activities, including anticancer, antimicrobial, and anxiolytic effects .

Future Directions

Future research on this compound could focus on elucidating its synthesis, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety and hazards. This could involve various experimental techniques, including synthetic chemistry, NMR spectroscopy, X-ray crystallography, computational chemistry, and biological assays .

Properties

IUPAC Name

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c1-23-11-3-4-12-15(9-11)24-17(18-12)19-16(20)10-2-5-13-14(8-10)22-7-6-21-13/h2-5,8-9H,6-7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDQHHMRLRTUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.